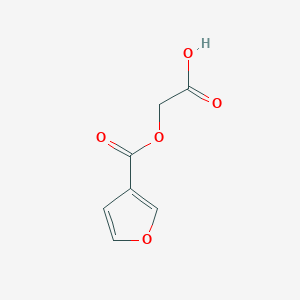

2-((Furan-3-carbonyl)oxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6O5 |

|---|---|

Molecular Weight |

170.12 g/mol |

IUPAC Name |

2-(furan-3-carbonyloxy)acetic acid |

InChI |

InChI=1S/C7H6O5/c8-6(9)4-12-7(10)5-1-2-11-3-5/h1-3H,4H2,(H,8,9) |

InChI Key |

OKWRYKJZGFPCRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(=O)OCC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of "2-((Furan-3-carbonyl)oxy)acetic acid" is dominated by the characteristic absorptions of its two carbonyl groups and the hydroxyl group.

Ester Carbonyl (C=O) Stretch: A strong and sharp absorption band is expected for the ester carbonyl group. For furan (B31954) esters, this band typically appears in the region of 1720-1740 cm⁻¹. nih.gov

Carboxylic Acid Carbonyl (C=O) Stretch: The carboxylic acid carbonyl also gives rise to a strong absorption, typically found between 1700 and 1730 cm⁻¹. spectroscopyonline.com This band may overlap with the ester carbonyl stretch, potentially resulting in a broadened or complex peak in this region.

Carboxylic Acid Hydroxyl (O-H) Stretch: A very prominent and broad absorption band is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid. This band typically spans a wide range, from approximately 2500 cm⁻¹ to 3500 cm⁻¹. libretexts.orgspectroscopyonline.com

Carbon-Oxygen (C-O) Stretches: Strong bands corresponding to the C-O stretching vibrations of both the ester and carboxylic acid groups are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. nih.govspectroscopyonline.com

The furan ring itself contributes several characteristic bands to the IR spectrum, which helps confirm its presence.

C=C Ring Stretching: Vibrations associated with the carbon-carbon double bonds in the furan ring typically appear in the 1500-1600 cm⁻¹ region. researchgate.net

C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic furan ring are generally observed just above 3100 cm⁻¹.

Ring Vibrations (=C-O-C=): The stretching of the C-O-C bond within the furan ring also produces characteristic absorptions, often found in the 1000-1200 cm⁻¹ range. nih.gov

Table 3: Predicted IR Absorption Data for this compound Predicted data based on analysis of carboxylic acids, furan, and furan esters. libretexts.orgnih.govspectroscopyonline.comresearchgate.net

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3500 | Strong, Very Broad |

| Furan Ring | C-H Stretch | 3100 - 3150 | Medium |

| Ester | C=O Stretch | 1720 - 1740 | Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |

| Furan Ring | C=C Stretch | 1500 - 1600 | Medium-Variable |

| Ester & Acid | C-O Stretch | 1000 - 1300 | Strong |

| Furan Ring | C-H Bend (out-of-plane) | 750 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical tool utilized to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While specific experimental mass spectral data for this compound is not widely available in the public domain, the expected fragmentation pathways can be predicted based on the compound's structure.

The molecular formula for this compound is C₇H₆O₅, with a calculated molecular weight of approximately 170.12 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 170.

The fragmentation of this compound would likely proceed through several key pathways initiated by the loss of specific functional groups. A primary fragmentation event would be the cleavage of the ester linkage. This could result in the formation of a furan-3-carbonyl cation (m/z 95) and a neutral radical of carboxymethyl (•CH₂COOH). The furan-3-carbonyl cation is a stable fragment due to the aromaticity of the furan ring. Further fragmentation of this ion could involve the loss of a carbonyl group (CO), leading to a furyl cation at m/z 67.

Another significant fragmentation pathway would involve the loss of the entire carboxymethoxy group (•OCH₂COOH), resulting in the furan-3-carbonyl cation at m/z 95. Alternatively, cleavage could occur at the C-O bond of the ester, leading to a furan-3-carboxylate radical and a carboxymethyl cation (⁺CH₂COOH) at m/z 59. The subsequent loss of a hydroxyl radical (•OH) from the carboxymethyl cation would yield a fragment at m/z 42.

A summary of the predicted key fragments is presented in the table below.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Corresponding Neutral Loss |

| [C₅H₃O₂]⁺ (Furan-3-carbonyl cation) | 95 | •OCH₂COOH |

| [C₄H₃O]⁺ | 67 | CO from m/z 95 |

| [C₂H₃O₂]⁺ (Carboxymethyl cation) | 59 | •C₅H₃O₂ |

This table is based on theoretical fragmentation patterns and awaits experimental verification.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating them from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile carboxylic acids like this compound.

A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a polar mobile phase. The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid group, and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would be effective in eluting the compound and separating it from impurities with different polarities.

Detection would most commonly be achieved using an ultraviolet (UV) detector, as the furan ring and the carbonyl group constitute a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) would be determined by running a UV scan of the pure compound.

For the separation and purification of larger quantities, preparative HPLC would be the method of choice, using a larger column and higher flow rates.

While specific, published chromatographic methods for this compound are not readily found, the general parameters for a reversed-phase HPLC analysis can be outlined as follows:

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 silica (B1680970) gel |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Detection | UV spectrophotometry (wavelength to be determined) |

| Flow Rate | Analytical: ~1.0 mL/min; Preparative: variable |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table represents a generalized HPLC method and would require optimization for specific analytical or preparative needs.

Investigations into Biological Activities and Pharmacological Mechanisms

Enzyme Inhibition Studies of Furan-Containing Carboxylic Acid Derivatives

The ability of furan-based compounds to interact with and modulate the activity of various enzymes is a cornerstone of their pharmacological interest. These interactions are pivotal in understanding their potential therapeutic applications, from neurodegenerative diseases to inflammatory conditions.

Cholinesterase Enzyme Inhibition Profiles

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of Alzheimer's disease. Inhibition of these enzymes helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Research into furan-based structures has revealed promising cholinesterase inhibitory activity.

A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and evaluated for their ability to inhibit cholinesterases. researchgate.net Several of these compounds demonstrated potent inhibition of butyrylcholinesterase, with IC50 values in the low micromolar range (0.054–2.7 µM). researchgate.net For instance, certain dihydropyridine (B1217469) derivatives have shown potent AChE inhibitory activity with IC50 values ranging from 0.21 to 147.14 µM. nih.gov One of the most active compounds in this series exhibited an IC50 value of 0.21 µM for AChE. nih.gov This suggests that the furan (B31954) scaffold, as part of a larger molecular structure, can be effectively tailored to interact with the active sites of these enzymes.

Table 1: Cholinesterase Inhibitory Activity of Selected Furan and Related Heterocyclic Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamide derivatives | Butyrylcholinesterase | 0.054 - 2.7 | researchgate.net |

| Dihydropyridine derivatives | Acetylcholinesterase | 0.21 - 147.14 | nih.gov |

| Indenoimidazoles | Acetylcholinesterase | >100 µg/mL (weak) | researchgate.net |

| Indenoimidazoles | Butyrylcholinesterase | 64.61% inhibition at 100 µg/mL | researchgate.net |

| Succinimide derivative (I) | Acetylcholinesterase | 0.031 mM | mdpi.com |

| Succinimide derivative (II) | Acetylcholinesterase | 0.029 mM | mdpi.com |

Cyclooxygenase (COX-1/COX-2) Inhibition and Inflammatory Pathway Modulation

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Furan-containing compounds have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of COX enzymes. mdpi.com For example, a series of pyrazole-based compounds, which are also five-membered heterocycles, have shown significant and selective COX-2 inhibitory activity. nih.govacs.org One such diarylpyrazole derivative demonstrated an IC50 value of 0.011 µM against COX-2, being 38 times more potent than for COX-1. acs.org While direct data on "2-((Furan-3-carbonyl)oxy)acetic acid" is limited, the broader class of furan and related heterocyclic derivatives shows a clear potential for COX inhibition. For instance, certain cyclic imides bearing a 3-benzenesulfonamide moiety have been identified as potent and selective COX-2 inhibitors with IC50 values as low as 0.26 µM. nih.gov

Table 2: COX-1/COX-2 Inhibitory Activity of Selected Heterocyclic Compounds

| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrazolylbenzyltriazoles (PYZ19) | - | 5.01 | - | nih.gov |

| Dihydropyrazole sulfonamides (PYZ20) | - | 0.33 | - | nih.gov |

| Diarylpyrazole (PYZ3) | - | 0.011 | 38 | acs.org |

| Cyclic imide derivatives | >50 | 0.26 - 0.90 | >55.6 - >333.3 | nih.gov |

| Quinazoline derivatives (3b, 3c, 3k) | Single-digit µM | Moderate inhibition | 5 - 27 | researchgate.net |

Mechanistic Insights into Carbonyl-Interacting Enzymes

The carbonyl group within the furan-3-carboxylic acid structure is a key feature that can influence interactions with various enzymes. Furan derivatives, particularly furan aldehydes, are known to be substrates for certain oxidoreductases. For instance, the enzyme YugJ from Bacillus subtilis has been identified as a furan aldehyde reductase. nih.gov This enzyme specifically reduces furan aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF), to their less toxic alcohol forms in an NADPH-dependent manner. nih.gov This detoxification mechanism highlights a specific interaction between a bacterial enzyme and the furan carbonyl group.

Furthermore, the reactivity of the furan ring and its derivatives towards carbonyl compounds is evident in the formation of humins, which are complex polymers formed during the acid-catalyzed dehydration of sugars to furans. nih.gov This reactivity suggests that the furan nucleus can engage in reactions with carbonyl-containing molecules, a principle that could extend to the active sites of certain enzymes. The delocalized pi-electron system of the furan ring, which includes a lone pair of electrons from the oxygen atom participating in the conjugation, creates a unique electronic environment that can facilitate interactions with enzymatic residues. wikipedia.org

In Vitro Cellular Activity in Pre-clinical Research Models

The evaluation of furan-containing carboxylic acid derivatives in cellular models provides crucial information about their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines

A significant body of research has focused on the anti-cancer properties of furan derivatives. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce cell death through cytotoxic mechanisms.

For example, a series of novel furan-based compounds were synthesized and tested against the MCF-7 breast cancer cell line. researchgate.net Two compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone derivative, showed significant cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM, respectively. researchgate.net Mechanistic studies revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of p53 and Bax, and decreased Bcl-2 levels. researchgate.net Other studies on benzofuran-2- and -3-carboxylic acid derivatives also reported significant cytotoxic activities against various human cancer cell lines. researchgate.net

Table 3: Anti-proliferative and Cytotoxic Activity of Selected Furan Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Pyridine carbohydrazide furan derivative | MCF-7 (Breast) | Cytotoxic | 4.06 µM | researchgate.net |

| N-phenyl triazinone furan derivative | MCF-7 (Breast) | Cytotoxic | 2.96 µM | researchgate.net |

| Furan-2,5-dimethyl amine derivative | HeLa (Cervical) | Cytotoxic | 62.37 µg/mL | researchgate.net |

| Carbohydrazide furan derivatives | A549 (Lung) | Anticancer | Various | researchgate.net |

| Benzofuran-2-carboxylic acid derivatives | Various | Cytotoxic | Significant | researchgate.net |

| Benzofuran-3-carboxylic acid derivatives | Various | Cytotoxic | Significant | researchgate.netnih.gov |

Antimicrobial Spectrum and Modes of Action (Antibacterial and Antifungal)

Furan-containing structures are present in a number of established antimicrobial agents, and research continues to explore new derivatives for their efficacy against a range of pathogens.

Studies on furan-3-carboxamides have demonstrated significant in vitro antimicrobial activity against a panel of microorganisms, including yeast and filamentous fungi. researchgate.net Similarly, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown promising antimicrobial activity. researchgate.net These compounds were found to inhibit the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL and also showed inhibitory effects against the bacteria Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 128 µg/mL for most tested compounds against S. aureus. nih.govresearchgate.net

The proposed modes of action for the antimicrobial effects of furan derivatives are varied and can include the inhibition of microbial growth and the modification of key enzymes. mdpi.com The lipophilicity and electronic properties conferred by the furan ring and associated carboxylic acid function are believed to play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.

Table 4: Antimicrobial Activity of Selected Furan-Containing Carboxylic Acid Derivatives

| Compound/Derivative Class | Microorganism | Activity | MIC/Concentration | Reference |

|---|---|---|---|---|

| Furan-3-carboxamides | Yeast, Fungi | Antimicrobial | Significant | researchgate.net |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | Antifungal | 64 µg/mL | researchgate.net |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Escherichia coli | Antibacterial | 64 µg/mL | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Staphylococcus aureus | Antibacterial | 128 µg/mL | researchgate.net |

| Furan-2,5-dimethyl amine derivative | Pathogenic bacteria | Antibacterial | 250 µg/mL | researchgate.net |

| Furan-3-carboxamides | Various | Antimicrobial | Various | mdpi.com |

Anti-inflammatory Response Modulation in Cellular Assays

While direct cellular assay data for this compound is not available, studies on related furan-3-carboxylic acid derivatives suggest a strong potential for anti-inflammatory activity. The furan nucleus is a common feature in compounds known to modulate inflammatory pathways. derpharmachemica.comnih.gov

Research has shown that derivatives of furan can act as potent inhibitors of key enzymes involved in the inflammatory cascade. For instance, a series of 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl esters were synthesized and found to be effective inhibitors of soybean lipoxygenase (LOX), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Another study highlighted that certain furan derivatives can inhibit phosphodiesterase IV (PDE IV), an enzyme that degrades cyclic AMP (cAMP). google.com By inhibiting PDE IV, these compounds increase intracellular cAMP levels, which is associated with the suppression of inflammatory cell activation. google.com

Furthermore, metabolites from marine organisms, such as (E)-5-(2,6-dimethylocta-5,7-dienyl)furan-3-carboxylic acid isolated from the soft coral Sinularia capillosa, have demonstrated anti-inflammatory effects in vitro. nih.govacs.org These compounds have been shown to reduce the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. acs.org Given these precedents, it is plausible that this compound could exhibit similar anti-inflammatory properties by targeting enzymes like LOX or by modulating inflammatory signaling pathways.

Table 1: Anti-inflammatory Activity of Representative Furan-3-Carboxylic Acid Derivatives

| Compound/Derivative Class | Cellular Assay/Target | Observed Effect | Reference |

| 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl esters | Soybean Lipoxygenase (LOX) Inhibition | Potent inhibitory activity, with IC50 values in the micromolar range. nih.gov | nih.gov |

| (E)-5-(2,6-dimethylocta-5,7-dienyl)furan-3-carboxylic acid | LPS-stimulated RAW 264.7 macrophages | Reduction of iNOS and COX-2 protein levels. acs.org | nih.govacs.org |

| Aryl furan derivatives | Phosphodiesterase IV (PDE IV) Inhibition | Potent inhibition of PDE IV, leading to increased cAMP levels. google.com | google.com |

| Terebic acid derivatives | General Anti-inflammatory | Reported to possess anti-inflammatory properties. researchgate.net | researchgate.net |

Antioxidant Potential and Radical Scavenging Pathways

Furan-containing compounds have been recognized for their antioxidant capabilities, which are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.nettandfonline.comnih.gov While this compound has not been specifically tested, its structural components suggest a potential for antioxidant activity.

A study on the Maillard reaction products of ribose and histidine identified furan-3-carboxylic acid as a component of a mixture exhibiting ABTS+ radical scavenging ability. nih.gov In another investigation, a novel antioxidant named cappariside, identified as 4-hydroxy-5-methylfuran-3-carboxylic acid, was isolated from Capparis spinosa and demonstrated significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radical scavenging activity. tandfonline.com This indicates that the furan-3-carboxylic acid scaffold can be a key pharmacophore for antioxidant effects.

Table 2: Antioxidant Activity of Furan Derivatives

| Compound/Derivative | Assay | Finding | Reference |

| Furan-3-carboxylic acid (in a mixture) | ABTS+ radical scavenging | Contributed to the antioxidant activity of the mixture. nih.gov | nih.gov |

| 4-hydroxy-5-methylfuran-3-carboxylic acid (cappariside) | DPPH• radical scavenging | Demonstrated significant radical scavenging capacity. tandfonline.com | tandfonline.com |

| 5-(Hydroxymethyl)furan-3-carboxylic acid | General Antioxidant | Noted for its oxidative activity. biosynth.com | biosynth.com |

| General Furan Derivatives | General Antioxidant | Reported to possess antioxidant properties. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of furan derivatives is highly dependent on their substitution patterns. While no specific SAR studies exist for this compound, we can infer potential relationships from studies on analogous compounds.

The nature and position of substituents on the furan ring are critical for biological activity. For example, in a study of furan-3-carboxylic acid esters as lipoxygenase inhibitors, the presence of bromo-phenyl groups at the C-5 position of the furan ring led to potent inhibitory activity. nih.gov This suggests that electron-withdrawing or bulky groups at this position can enhance binding to the enzyme's active site. The reactivity of furan carboxylic acids is also influenced by the electronic properties of other substituents on the ring. The unsubstituted C2, C4, and C5 positions on the furan ring of this compound offer sites for potential modification to optimize biological activity.

The ester linkage and the acetic acid moiety are expected to play a crucial role in the pharmacological profile of this compound. The ester group can act as a pro-drug, being susceptible to hydrolysis by esterase enzymes in the body to release the parent furan-3-carboxylic acid and glycolic acid. This could influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The carboxylic acid group of the acetic acid moiety imparts hydrophilicity to the molecule, which can affect its solubility and ability to interact with biological targets. Carboxylic acid groups are known to form hydrogen bonds and ionic interactions with amino acid residues in protein binding sites, which can be critical for biological activity.

Molecular docking is a valuable computational tool for predicting the binding modes and affinities of ligands to their protein targets. Several studies have employed molecular docking to understand the interactions of furan-3-carboxylic acid derivatives with enzymes.

In the study of furan-3-carboxylic acid esters as lipoxygenase inhibitors, molecular docking was used to elucidate the binding interactions within the enzyme's active site, and the predicted binding energies correlated well with the experimental inhibitory activities. nih.gov Similarly, docking studies have been performed on anthra[2,3-b]furan-3-carboxamides to understand their binding to DNA and protein kinases. reactionbiology.comnih.gov For this compound, molecular docking could be employed to predict its potential binding to various targets, such as lipoxygenase, cyclooxygenase, or phosphodiesterase IV, to guide future experimental studies.

Mechanistic Investigations of Biological Action at the Molecular and Cellular Level

Based on the activities of related compounds, several potential mechanisms of action can be proposed for this compound at the molecular and cellular level.

If the compound possesses anti-inflammatory activity, its mechanism could involve the direct inhibition of pro-inflammatory enzymes like LOX and COX, as seen with other furan derivatives. derpharmachemica.comnih.gov Another plausible mechanism is the inhibition of PDE IV, leading to an increase in intracellular cAMP and subsequent downregulation of inflammatory responses. google.com

Some furan derivatives have been shown to exert their effects through the modulation of signaling pathways. For instance, certain furan compounds exhibit anticancer activity by promoting the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways. researchgate.net It is conceivable that this compound could influence similar signaling cascades.

Furthermore, some complex furan-containing compounds have been found to intercalate with DNA and inhibit topoisomerases, suggesting a potential mechanism for anticancer or antimicrobial activity. nih.gov While this is a more complex mechanism, it highlights the diverse biological roles that the furan scaffold can play.

Advanced Applications in Chemical and Material Sciences

Furanic Monomers in the Development of Bio-based Polymers and Resins

Furan (B31954) derivatives are increasingly utilized as monomers for creating bio-based polymers, including polyesters and polyamides, offering a renewable foundation for sustainable materials. researchgate.netpatsnap.com Compounds such as 2,5-furandicarboxylic acid (FDCA) are notable for their ability to replace petroleum-derived components like terephthalic acid, leading to polymers such as polyethylene (B3416737) furanoate (PEF) which boasts excellent gas barrier properties. patsnap.com The rigidity of the furan ring contributes to enhanced thermomechanical properties in the resulting polymers. digitellinc.com

Researchers have successfully synthesized and characterized novel dimethacrylate resins derived from furan-based dicarboxylic acids as potential substitutes for bisphenol A (BPA). acs.org In one approach, furan-2,5-dicarboxylic acid (FDCA) and 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) were converted into their respective diglycidyl esters. acs.org These intermediates were then reacted with methacrylic acid to yield the final dimethacrylate monomers. acs.org

Detailed analysis using NMR spectroscopy revealed that the synthesis produces a mixture of isomers. acs.org The resulting furan-based dimethacrylate resins, when cured, can form thermosets with high glass-transition temperatures (Tg), ranging from 177–209 °C, and thermal stability with 5% mass loss temperatures between 359–375 °C. acs.org Other research has focused on synthesizing furan-based methacrylate (B99206) oligomers from 5-hydroxymethylfurfural (B1680220) (5-HMF) for applications in stereolithography and 3D printing, demonstrating good mechanical properties and low cytotoxicity. acs.orgsemanticscholar.org

Table 1: Properties of Cured Furan-Based Dimethacrylate Resins (Diluted with 40 wt% methacrylated eugenol)

| Property | Value Range |

|---|---|

| Glass-Transition Temperature (Tg) | 177–209 °C |

This table summarizes the thermal properties of thermosets derived from furan-based dimethacrylate resins, indicating their potential for applications requiring high thermal performance. acs.org

The unique structure of the furan ring allows for the design of diverse polymer architectures with tailored properties. patsnap.com By incorporating furan moieties into polymer backbones, materials with high thermal stability, chemical resistance, and specific mechanical characteristics can be achieved. morressier.com For instance, coupling furfuryl amine with aldehydes produces furan di-amine and tetra-amine molecules. These serve as foundational components for epoxy, benzoxazine, and polyimide thermosetting systems that exhibit higher density, Young's modulus, and improved flame resistance compared to traditional epoxies. morressier.com

Furthermore, the Diels-Alder reaction, a reversible cycloaddition, can be exploited using furan and maleimide (B117702) groups to create self-healing polymers. nih.gov This reaction allows for the formation and breaking of covalent bonds in response to thermal stimuli, enabling the material to repair damage. nih.gov Furan-based polyols, derived from 5-HMF, have also been used to synthesize both linear and cross-linked polyurethanes, with properties ranging from brittle to flexible depending on the specific monomers and their ratios. rsc.org

Role in Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which focus on non-covalent interactions, are critical in designing advanced materials. Furan-containing molecules can participate in self-assembly through various interactions, including hydrogen bonding. The oxygen atom in the furan ring and other functional groups can act as hydrogen bond acceptors, guiding the formation of ordered structures.

Catalytic Applications in Organic Synthesis

The furan ring is a versatile synthon in organic chemistry, prized for its ability to be transformed into a wide variety of other structures. acs.org

Furan and its derivatives are valuable precursors for synthesizing a wide range of heterocyclic compounds. acs.org The furan ring can undergo oxidative ring-opening and subsequent cyclization to form different structures. For example, furan-containing β-ketoesters can be catalytically oxidized to produce 4-hydroxy-2-cyclohexen-1-ones, which are then efficiently converted into versatile benzofuran (B130515) derivatives. nih.govresearchgate.net

A convenient synthesis of furan-3-carboxylic acid and its derivatives has been demonstrated, starting from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net The resulting products, including esters and amides, are formed through nucleophilic displacement of the trichloromethyl group. researchgate.net Other synthetic routes involve the reaction of furan-2-aldehyde with cyanoacetylhydrazine to create a hydrazide-hydrazone derivative, which serves as a building block for a variety of thiophene, thiazole, and pyridine (B92270) heterocycles. scirp.org

Table 2: Examples of Heterocyclic Compounds Synthesized from Furan Precursors

| Furan Precursor | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| Furan-containing β-ketoester | Mn(III)/Co(II) catalysts, O₂ | Benzofuran derivatives nih.govresearchgate.net |

| 4-Trichloroacetyl-2,3-dihydrofuran | Aromatization, Nucleophilic displacement | Furan-3-carboxylic acid derivatives researchgate.net |

| Furan-2-aldehyde | Cyanoacetylhydrazine | Thiophene, Thiazole, Pyridine derivatives scirp.org |

This table showcases the versatility of furan derivatives as starting materials for the synthesis of a diverse range of heterocyclic structures.

The furan scaffold is a key feature in numerous biologically active natural products, making its derivatives crucial intermediates in total synthesis. acs.org The ability of the furan ring to be converted into other functionalities, such as 1,4-dicarbonyl compounds or tetrahydrofuran (B95107) rings through reactions like hydrolysis or hydrogenation, makes it a flexible and valuable building block. acs.org

For instance, furan fatty acid derivatives, plakorsins A and B, isolated from marine sponges, have been synthesized using methods that rely on furan-based starting materials. mdpi.com Furthermore, the development of new catalytic pathways, such as the cross-ketonization of methyl 2-furoate with carboxylic acids, provides efficient routes to acyl furans. rsc.org These acyl furans are not only valuable in their own right but also serve as intermediates in the synthesis of pharmaceuticals, such as the antibiotic cefuroxime. rsc.org Reactions involving furan derivatives under superelectrophilic activation have also been used to synthesize novel compounds with potential antimicrobial activity. nih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for 2-((Furan-3-carbonyl)oxy)acetic acid Derivatives

The future synthesis of this compound and its derivatives will likely prioritize green chemistry principles to enhance efficiency and minimize environmental impact. Current synthetic approaches would typically involve the esterification of furan-3-carboxylic acid with a 2-haloacetic acid ester, followed by hydrolysis. However, emerging research avenues focus on more advanced and sustainable methodologies.

Future strategies could involve:

Biocatalysis: Employing lipases or esterases as catalysts for the esterification process. Biocatalysis can offer high selectivity under mild reaction conditions (neutral pH, room temperature), significantly reducing energy consumption and the formation of byproducts.

Flow Chemistry: Transitioning the synthesis from batch reactors to continuous flow systems. This approach allows for superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability.

Green Solvents: Investigating the use of sustainable solvents, such as deep eutectic solvents (DES) or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), to replace traditional volatile organic compounds (VOCs).

The table below compares a hypothetical conventional synthesis with a potential green chemistry approach for preparing the target molecule.

| Feature | Conventional Route | Future Sustainable Route |

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Immobilized Lipase |

| Solvent | Toluene or Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) or Solvent-free |

| Temperature | High (Reflux) | Room Temperature to Mild Heat (30-50 °C) |

| Workup | Aqueous wash, neutralization | Simple filtration to recover catalyst |

| Byproducts | Acidic waste, salt formation | Minimal, with recyclable catalyst |

The development of such sustainable routes is critical for making this compound and its derivatives more accessible for subsequent research and potential commercial applications.

Elucidation of Novel Biological Targets and Mechanistic Pathways for Therapeutic Intervention

The structural motif of a furan (B31954) ring coupled to an acetic acid via an ester linkage suggests several possibilities for biological activity, yet no specific targets for this compound have been identified. Future research should focus on comprehensive screening campaigns to uncover its therapeutic potential. The molecule's structure, featuring a hydrolyzable ester bond, suggests it could act as a prodrug, releasing furan-3-carboxylic acid and glycolic acid upon metabolic cleavage.

Key research avenues include:

Antimicrobial Screening: Many furan derivatives exhibit potent antibacterial and antifungal properties. Future studies should evaluate this compound against a broad panel of clinically relevant pathogens, such as Staphylococcus aureus and Candida albicans.

Anti-inflammatory Activity: The structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) warrants investigation into its potential to inhibit enzymes like cyclooxygenase (COX-1 and COX-2).

Metabolic Pathway Analysis: If the compound shows biological activity, subsequent research must focus on identifying its molecular targets. Techniques like thermal shift assays, affinity chromatography, and chemoproteomics could be employed to pinpoint protein binding partners and elucidate its mechanism of action.

The following table outlines potential areas for biological screening based on the activities of structurally related furan compounds.

| Therapeutic Area | Rationale Based on Furan Analogs | Potential Molecular Targets for Screening |

| Antibacterial | Furan-carboxamides show activity against various bacteria. | DNA gyrase, Cell division protein FtsZ |

| Antifungal | Furanones and other derivatives possess antifungal properties. | Ergosterol biosynthesis pathway, Chitin synthase |

| Anti-inflammatory | Certain furan-containing compounds inhibit inflammatory mediators. | Cyclooxygenase (COX), Lipoxygenase (LOX) |

| Anticancer | Some complex furan derivatives show cytotoxic effects on cancer cell lines. | Kinases, Topoisomerases |

Integration into Advanced Functional Material Systems

The bifunctional nature of this compound, possessing both a polymerizable furan ring and a reactive carboxylic acid group, makes it an intriguing candidate for the development of advanced functional materials. The furan moiety is a bio-based alternative to petrochemical-derived aromatic rings like benzene.

Future research in materials science could explore its use as:

A Functional Monomer: The carboxylic acid could be used for step-growth polymerization to create novel polyesters. The furan ring can participate in Diels-Alder reactions, allowing for the creation of cross-linked or self-healing polymer networks.

A Surface Modifier: The carboxylic acid group can be used to anchor the molecule onto the surface of metal oxides (e.g., TiO₂, ZnO) or other substrates. This could be used to modify surface properties, such as hydrophilicity, or to attach a photosensitive furan-based layer for applications in electronics or sensor technology.

A Building Block for Bio-based Polymers: As a derivative of biomass-obtainable furan-3-carboxylic acid, this molecule could be integrated into the synthesis of more sustainable plastics, potentially leading to materials with unique thermal or mechanical properties.

Advanced Computational Chemistry and In Silico Screening for Rational Design and Property Prediction

Before committing significant resources to laboratory synthesis and testing, advanced computational methods can provide crucial insights into the potential of this compound. In silico techniques can accelerate the research and development cycle by predicting properties and prioritizing experiments.

Future computational studies should focus on:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT), researchers can predict the molecule's geometric structure, electronic properties (e.g., HOMO-LUMO gap), vibrational spectra (IR/Raman), and reactivity. This information is fundamental for understanding its chemical behavior.

Molecular Docking: Virtual screening of this compound and its virtual derivatives against libraries of known biological targets (e.g., enzymes, receptors) can help identify potential therapeutic applications and prioritize which biological assays to perform.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with potential binding partners or solvent molecules over time, providing a deeper understanding of its behavior at the atomic level. This is particularly useful for assessing its potential as a prodrug by simulating its stability in a biological environment.

These computational approaches offer a rational, cost-effective strategy to guide the exploration of this compound, ensuring that laboratory efforts are directed toward the most promising avenues.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-((Furan-3-carbonyl)oxy)acetic acid in laboratory settings?

- Methodological Answer :

- Skin/Eye Protection : Use nitrile gloves, lab coats, and safety goggles due to its skin corrosion/irritation potential (Category 1A/1B/1C) .

- Ventilation : Ensure local exhaust ventilation to avoid aerosol or dust inhalation .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Keep in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to identify the ester carbonyl ( ~165-175 ppm) and furan protons ( ~6-8 ppm). Compare with analogs like 2-Furanacetic acid (CAS 2745-26-8) for furan ring signatures .

- IR Spectroscopy : Confirm the ester C=O stretch (~1740 cm) and hydroxyl group (if present) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected , exact mass 170.0215 g/mol).

Q. How should researchers dispose of this compound waste?

- Methodological Answer :

- Containment : Collect waste in a sealed, chemically resistant container labeled for halogenated organic acids.

- Regulatory Compliance : Follow local regulations for hazardous waste disposal. Avoid release into drains due to environmental toxicity risks .

Advanced Research Questions

Q. What strategies can mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of the ester bond. Catalyze with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted furan-3-carbonyl chloride and acetic acid derivatives.

- Yield Monitoring : Track reaction progress via TLC (R ~0.3 in 1:1 ethyl acetate/hexane) and adjust stoichiometry of reactants if side products dominate.

Q. How can structural modifications to the oxyacetic acid moiety influence biological activity in derivatives?

- Methodological Answer :

- SAR Insights : Replace the oxyacetic acid group with methyl ester or amide analogs to assess COX inhibition (e.g., as seen in Aceclofenac derivatives) .

- Bioisosteric Replacement : Substitute the furan-3-carbonyl group with thiophene or pyrrole rings to evaluate changes in binding affinity to inflammatory targets .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cyclooxygenase (COX-2) active sites, comparing results with experimental IC values .

Q. How can contradictory data on the compound’s solubility be resolved?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λ ~270 nm for quantification) .

- Ternary Systems : Explore co-solvents (e.g., PEG 400) or solid dispersion techniques to enhance bioavailability, as applied to structurally related NSAIDs .

- Crystallography : Perform X-ray diffraction to identify polymorphic forms affecting solubility, referencing analogs like Acemetacin (CAS 53164-05-9) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar compounds?

- Methodological Answer :

- Comparative SDS Review : Cross-reference hazard data from 2-Furoic acid (H314 for skin corrosion) and 2-Furanacetic acid to identify common risks .

- In Vitro Testing : Conduct MTT assays on human keratinocytes (HaCaT cells) to quantify cytotoxicity, ensuring results align with GHS classifications .

- Meta-Analysis : Aggregate data from PubChem and ECHA to resolve outliers in LD values .

Experimental Design

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

- Cell-Based Assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression via ELISA .

- Enzyme Inhibition : Test COX-1/COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical), comparing potency to Aceclofenac .

- Dose-Response Studies : Establish IC values with non-linear regression analysis (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.